molecular formula C8H5NO2 B1419824 3-(Pyridin-2-yl)propiolic acid CAS No. 858678-71-4

3-(Pyridin-2-yl)propiolic acid

Cat. No. B1419824
Key on ui cas rn: 858678-71-4
M. Wt: 147.13 g/mol
InChI Key: PALVOZXUYYJTDL-UHFFFAOYSA-N
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Patent
US07592373B2

Procedure details

6.3 mL of n-butyllithium solution (1.6M in hexane) is added dropwise at −10° C. to a solution of 1 g (9.7 mmol) of 2-ethynylpyridine in 30 mL of absolute THF and stirred for 30 minutes. At −78° C., dry ice is added batchwise and the reaction mixture is allowed to heat up to ambient temperature. After about 1 hour, the reaction mixture is evaporated down and the residue is taken up in 10 mL of 1N hydrochloric acid while cooling with ice. The precipitate is filtered off, rinsed with isopropanol and diethyl ether, and dried in the vacuum drying chamber at 70° C. Yield: 0.6 g (42% of theory); melting point: 130° C.; C8H5NO2 (M=147.13); calc.: molecular ion peak (M+H)+: 148; found: molecular ion peak (M+H)+: 148.
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])CCC.[C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)#[CH:7].[C:14](=[O:16])=[O:15]>C1COCC1>[N:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[C:6]#[C:7][C:14]([OH:16])=[O:15]

Inputs

Step One
Name
Quantity
6.3 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1 g
Type
reactant
Smiles
C(#C)C1=NC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After about 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture is evaporated down
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
rinsed with isopropanol and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried in the vacuum
CUSTOM
Type
CUSTOM
Details
drying chamber at 70° C

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
N1=C(C=CC=C1)C#CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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